5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole
Overview
Description
“5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. It would also have a bromine atom attached to the 5-position of the ring and a methoxymethyl group attached to the 1-position .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-oxidation .Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Results or Outcomes: The results of these syntheses have led to the creation of biologically active compounds that have shown promise in the treatment of various diseases .
2. Design and Synthesis of Novel 5-bromo Derivatives
- Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the design and synthesis of novel 5-bromo derivatives of indole phytoalexins . These compounds are screened in vitro for antiproliferative/cytotoxic activity against human cancer cell lines .
- Methods of Application: The compounds are synthesized using a straightforward synthetic approach and then screened for their antiproliferative potency .
- Results or Outcomes: Some analogues showed better or comparable activity to cisplatin, a common chemotherapy drug . Furthermore, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
3. Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole
- Application Summary: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a chemical compound used in the synthesis of various organic compounds .
- Results or Outcomes: The results of these syntheses have led to the creation of various organic compounds that have shown promise in various applications .
4. Synthesis of Substituted Imidazoles
- Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole may be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Results or Outcomes: The results of these syntheses have led to the creation of functional molecules used in a variety of everyday applications .
5. Synthesis of 5-Bromo-1,3-Benzoxazole Derivatives
- Application Summary: 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole derivatives . These compounds are used in the synthesis of various organic compounds .
- Results or Outcomes: The results of these syntheses have led to the creation of various organic compounds that have shown promise in various applications .
6. Synthesis of Indole-Based Chalcone Derivatives
- Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the synthesis of indole-based chalcone derivatives . These compounds are reported as COX-1 and COX-2 inhibitors .
- Methods of Application: The compounds are synthesized using a straightforward synthetic approach .
- Results or Outcomes: Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one were found to demonstrate significant activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1-(methoxymethyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPIJXFRBWXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.